![molecular formula C21H27N5O3 B2878157 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-25-9](/img/structure/B2878157.png)
9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives, such as the one you mentioned, are of great interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through methods like molecular docking . This helps in understanding the probable binding model of the compound with its target.科学的研究の応用
Neurological Disorder Treatment
The compound has been studied for its potential in treating hyperkinetic disorders , which are characterized by excessive, abnormal involuntary movements, including tremor, dystonia, and tics . It’s thought that dysregulation of neurotransmitters in the basal ganglia plays a significant role in these disorders, and the compound may help in regulating these neurotransmitters.
Tardive Dyskinesia Management
Tardive dyskinesia is a condition involving involuntary movements, often as a side effect of long-term neuroleptic use. The compound has been linked to the reversible inhibition of the vesicular monoamine transporter-2 system (VMAT2), which could improve the treatment of various hyperkinetic movement disorders, including tardive dyskinesia .
Antitumor Activity
Some derivatives of the compound have shown antitumor activity . They have been evaluated against human breast cancer cells and human gastric cancer cells, with some compounds exhibiting potent antitumor activities . This suggests the compound’s potential as a part of cancer treatment regimens.
CDK6 Inhibition for Cancer Therapy
The compound’s derivatives have been designed to inhibit cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation. Inhibiting CDK6 can be a promising strategy for cancer therapy, and some derivatives have shown superior antitumor activities compared to existing CDK6 inhibitors .
PARP-1 Inhibition
Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair, and inhibitors of PARP-1 can potentiate the effects of DNA-damaging cytotoxic agents. Derivatives of the compound have been reported as potential inhibitors against PARP-1, showing promise in compromising cancer cell DNA repair mechanisms .
Synthesis of Complexes for Catalysis
The compound has been used as a ligand to synthesize complexes for hydroformylation catalysis. This application is crucial in the field of industrial chemistry, where such catalytic processes are essential for the production of aldehydes from alkenes .
作用機序
特性
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-14(3)12-25(17)20)15-8-6-7-9-16(15)29-5/h6-9,13-14H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDUSNEDBZTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


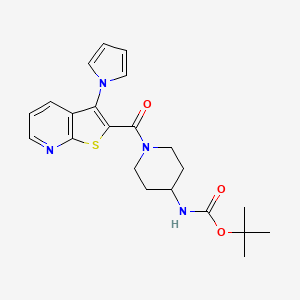
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

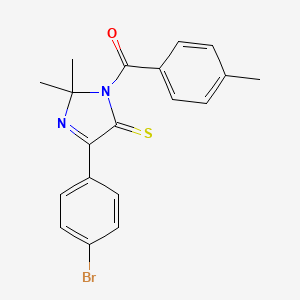

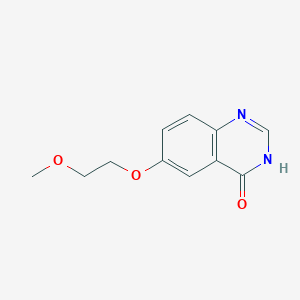


![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)
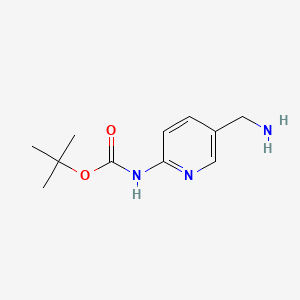
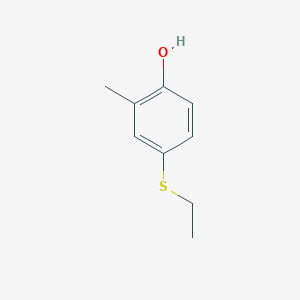
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)